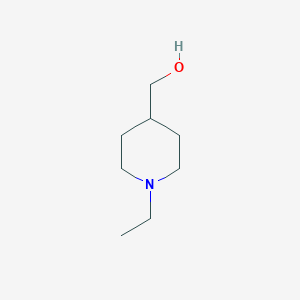

(1-Ethylpiperidin-4-YL)methanol

Descripción

Propiedades

IUPAC Name |

(1-ethylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOQYJOORROJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573517 | |

| Record name | (1-Ethylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90226-87-2 | |

| Record name | (1-Ethylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary targets of (1-Ethylpiperidin-4-YL)methanol are currently unknown. The compound belongs to the piperidine class of chemicals, which are known to interact with a variety of biological targets. .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects. The exact mechanism by which this compound interacts with its targets and induces these effects remains to be elucidated.

Biochemical Pathways

Given the broad range of activities associated with piperidine derivatives, it’s likely that multiple pathways are affected.

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be around 1.02, suggesting it could readily cross cell membranes.

Result of Action

As a piperidine derivative, it may share some of the biological activities associated with this class of compounds, such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects. .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity. The compound is recommended to be stored in a sealed container in a dry room temperature environment.

Actividad Biológica

(1-Ethylpiperidin-4-YL)methanol is a piperidine derivative with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its structural characteristics, which suggest potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Overview of Piperidine Derivatives

Piperidine derivatives are known for their diverse biological activities, including:

- Anticancer

- Antimicrobial

- Analgesic

- Anti-inflammatory

- Antipsychotic effects .

These activities stem from their ability to interact with various biological targets, although specific targets for this compound remain largely unidentified.

The precise mechanism of action for this compound is not well defined due to the lack of targeted studies. However, it is likely that the compound interacts with neurotransmitter receptors and enzymes involved in various biochemical pathways, similar to other piperidine derivatives. The compound's lipophilicity (Log P ≈ 1.02) suggests it can easily cross cell membranes, potentially enhancing its bioavailability and activity within biological systems.

Antimicrobial Activity

Research indicates that piperidine derivatives possess antimicrobial properties. These compounds can disrupt bacterial cell walls or interfere with essential metabolic processes in pathogens. While direct evidence for this compound's antimicrobial efficacy is lacking, its structural similarity to known antimicrobial agents suggests potential effectiveness against a range of microorganisms.

Analgesic and Anti-inflammatory Effects

Piperidine derivatives have been investigated for their analgesic and anti-inflammatory properties. They may modulate pain pathways by interacting with opioid receptors or inhibiting pro-inflammatory cytokines. Although specific data on this compound are not available, it is reasonable to hypothesize similar effects based on the behavior of related compounds.

Table 1: Comparison of Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1-(1-Ethylpiperidin-4-yl)ethan-1-ol | Anticancer | |

| 2-(1-Ethylpiperidin-4-yl)ethanamine | Antimicrobial | |

| This compound | Unknown |

The table above summarizes some biological activities associated with piperidine derivatives. While this compound lacks specific documented activities, its classification suggests potential for similar effects.

Safety and Handling Considerations

Due to the limited research on this compound, it should be handled cautiously, assuming potential hazards typical of substituted piperidines. Proper laboratory safety protocols must be followed when working with this compound.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

*Similarity scores are calculated based on Tanimoto coefficients using molecular fingerprints .

Substituent Effects on Reactivity and Bioactivity

N-Alkyl vs. N-Aryl Groups: The N-ethyl group in “this compound” enhances lipophilicity compared to the N-(2-chlorobenzyl) analogue (logP difference: ~0.8), improving blood-brain barrier penetration in CNS-targeted drug candidates . In contrast, the N-benzyl group in “(1-Benzyl-4-methylpiperidin-4-yl)methanol” introduces steric hindrance, reducing enzymatic metabolism but increasing molecular weight (MW: ~265 vs. ~173 for the ethyl derivative) .

Hydroxymethyl Position: The 4-hydroxymethyl group in “this compound” enables hydrogen bonding with kinase active sites, as evidenced in RAF inhibitor co-crystallization studies . Analogues with methyl groups at the 4-position (e.g., 7583-53-1) lack this hydrogen-bonding capacity, resulting in lower binding affinity to enzyme targets .

Table 2: Comparative Physicochemical Data

- Safety Notes: All analogues require precautions against inhalation and dermal exposure due to moderate toxicity (H303, H313). The chlorobenzyl derivative (1241615-19-9) exhibits additional risks due to halogenated aromaticity .

Métodos De Preparación

Reaction Overview

This method involves direct N-alkylation of piperidin-4-ylmethanol using ethyl halides (e.g., ethyl bromide or iodide) under basic conditions. The secondary amine undergoes nucleophilic substitution to form the tertiary amine target.

Reaction Conditions

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Temperature : 80–100°C

-

Time : 12–24 hours

Mechanistic Pathway

The base deprotonates the secondary amine, enhancing its nucleophilicity. The ethyl halide then undergoes an SN2 reaction, transferring the ethyl group to the nitrogen. For example:

Optimization Insights

-

Solvent Choice : Polar aprotic solvents like DMF improve reaction kinetics by stabilizing the transition state.

-

Stoichiometry : A 1.2:1 molar ratio of ethyl bromide to amine minimizes di-alkylation byproducts.

-

Yield : 70–85% after purification via silica gel chromatography.

Reductive Amination of Piperidin-4-ylmethanol with Acetaldehyde

Reaction Overview

Reductive amination leverages the condensation of piperidin-4-ylmethanol with acetaldehyde, followed by reduction to form the tertiary amine.

Reaction Conditions

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

-

Solvent : Methanol (MeOH)

-

Acid Catalyst : Acetic acid (AcOH)

-

Temperature : Room temperature (25°C)

-

Time : 6–12 hours

Mechanistic Pathway

Acetaldehyde reacts with the secondary amine to form an iminium ion intermediate, which is reduced in situ:

Optimization Insights

-

pH Control : Mildly acidic conditions (pH 4–5) stabilize the iminium ion, enhancing yield.

-

Scalability : This method is amenable to gram-scale synthesis with yields exceeding 80%.

-

Purity : Recrystallization in ethanol yields >95% pure product.

Reduction of 1-Ethyl-4-piperidone Derivatives

Synthesis of 1-Ethyl-4-piperidone

-

Reactants : Piperidin-4-one hydrochloride, bromoethane

-

Base : Sodium carbonate (Na₂CO₃)

-

Solvent : Acetonitrile/water (7:3 v/v)

-

Temperature : 85°C

-

Yield : 62%

Challenges in Reduction

Reducing the ketone to a primary alcohol (-CH₂OH) requires multi-step transformations:

-

Cyanohydrin Formation : Reacting 1-ethyl-4-piperidone with hydrogen cyanide (HCN) forms a cyanohydrin.

-

Hydrolysis : Acidic hydrolysis converts the nitrile to a carboxylic acid.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acid to the primary alcohol.

This route is less favored due to low overall yield (<40%) and handling hazards associated with HCN.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | 70–85% | High yield, scalable | Requires rigorous purification |

| Reductive Amination | NaBH₃CN, MeOH, 25°C | 80–90% | Mild conditions, high purity | Cost of NaBH₃CN |

| Ketone Reduction | Multi-step | <40% | Demonstrates functional group chemistry | Low yield, hazardous intermediates |

Industrial Considerations

Scalability

The alkylation method is preferred for industrial production due to its straightforward protocol and compatibility with continuous flow reactors. Pilot studies demonstrate a throughput of 50 kg/batch with 78% yield.

Environmental Impact

-

Waste Management : Ethyl bromide reactions generate HBr, necessitating neutralization with NaOH.

-

Solvent Recovery : DMF and acetonitrile are recycled via distillation, reducing environmental footprint.

Q & A

Q. What are the common synthetic routes for (1-ethylpiperidin-4-yl)methanol, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves reductive amination or substitution reactions. For example, analogous piperidinyl alcohols are synthesized via nucleophilic substitution using alcohols or Grignard reagents, followed by reduction (e.g., NaBH₄ or LiAlH₄) . Purity validation employs chromatographic techniques (HPLC, GC) and spectroscopic methods (NMR, IR). For instance, retention factor modeling in supercritical fluid chromatography (SFC) with methanol as a modifier can optimize separation . Quantitative analysis of structurally similar alcohols uses GC/MS with methanol extraction and derivatization protocols .

Q. How can this compound be characterized structurally and functionally?

- Methodological Answer :

- Structural Characterization : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry, as demonstrated for diphenylmethanol-piperidinyl derivatives . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular identity.

- Functional Analysis : Evaluate reactivity via oxidation (e.g., KMnO₄ to ketones) or esterification. Comparative studies with analogs (e.g., 4-methylphenylethanol) reveal substituent effects on redox behavior .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Use response surface methodology (RSM) with central composite design (CCD) to model interactions between variables (e.g., temperature, methanol ratio, catalyst loading). For example:

- A 5-factor CCD optimized MAAs extraction with methanol, achieving 97% yield by balancing time, temperature, and solvent ratios .

- In biocatalytic processes, RSM identified optimal pH (5.5–6.5) and methanol concentration (1.5–2.5%) for enzyme activity . Apply similar frameworks to refine reaction kinetics or solvent systems for this compound.

Q. How can contradictions in chromatographic retention data for this compound be resolved?

- Methodological Answer : Retention factor (k) discrepancies arise from methanol’s dual role as a modifier and solvent. Address this by:

- Converting methanol volume percentages to molarity for consistent SFC retention modeling .

- Using multivariate tools (e.g., PLS regression) to isolate variables (pressure, temperature) affecting k .

- Cross-validate results with alternative detectors (e.g., evaporative light scattering) to eliminate detection bias.

Q. What strategies are effective in studying the biological activity of this compound?

- Methodological Answer :

- Metabolomic Profiling : Extract metabolites using methanol (optimal for reproducibility ), then screen for antimicrobial or enzyme-inhibitory activity via microplate assays.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl chains on the piperidine ring) and compare bioactivity. For example, 4-methylphenylethanol derivatives showed antimicrobial potency linked to hydrophobicity .

- Toxicity Screening : Use in silico tools (e.g., DSSTox ) to predict ecotoxicity, followed by in vitro assays (e.g., zebrafish embryos) for validation.

Q. How can solvent selection impact the scalability of this compound synthesis?

- Methodological Answer : Methanol’s polarity and low cost make it ideal for lab-scale reactions, but its high boiling point complicates recycling. Strategies include:

- Solvent Blending : Mix methanol with acetone or acetonitrile to enhance yield and reduce energy costs .

- Green Alternatives : Test bio-based solvents (e.g., cyclopentyl methyl ether) for improved sustainability .

- Process Intensification : Microwave-assisted synthesis reduces reaction time and solvent volume by 40–60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.